methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
Description
Methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the N1 position and a methyl ester group at the C5 position. This scaffold is structurally related to kinase inhibitors and bioactive molecules, with modifications in substituents influencing solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-4-5-13(11(2)6-10)20-15-12(7-18-20)16(22)19(9-17-15)8-14(21)23-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEFPANZWZVXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves esterification with methyl chloroacetate to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for aminolysis of the ester group.
Major Products Formed
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Corresponding amide or thioester derivatives.
Scientific Research Applications
Overview
Recent studies have highlighted the anticancer properties of compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold. Methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate has shown promising results against various cancer cell lines.
Case Study: In Vitro Activity
In a study assessing the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives, this compound demonstrated significant inhibitory effects on tumor cell lines. The compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The mechanism involved apoptosis induction in cancer cells at low micromolar concentrations.
Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 2.24 | Induction of apoptosis |
| MCF-7 (Breast) | 1.74 | Inhibition of proliferation |
Pharmacological Insights
The pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their interactions with various biological targets. These compounds can inhibit phosphodiesterase enzymes (PDEs), which are crucial for regulating cellular signaling pathways involved in cancer progression and other diseases. Specifically, the inhibition of PDE5 has been linked to vasodilation and reduced blood pressure—factors that may enhance the therapeutic efficacy of anticancer agents by improving drug delivery to tumors .
Case Study: PDE Inhibition
Research indicates that this compound and its analogs can act as selective inhibitors of PDE5. This action leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and potentially enhancing tumor perfusion .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core followed by acylation reactions to introduce the methyl ester functionality.
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For instance:
- Substituents at specific positions on the phenyl ring can enhance anticancer potency.
- The presence of electron-withdrawing groups tends to increase activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation. This makes it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Ethyl 2-(1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate
Key Differences :
2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic Acid
Key Differences :
- Functional Group : Carboxylic acid replaces the ester, altering ionization state and hydrogen-bonding capacity .
- Molecular Formula: C8H8N4O3 (Monoisotopic mass: 208.0595) .
- Biological Relevance : The carboxylic acid enhances polarity, likely reducing cellular uptake but improving solubility in aqueous environments. This modification is critical for prodrug activation or pH-dependent targeting.
Chromen-4-one Derivatives with Pyrazolo[3,4-d]pyrimidine Cores
Example Compound: 2-(1-(4-amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
- Structural Complexity : Incorporates fluorinated aromatic rings and a chromen-4-one moiety, increasing molecular weight (MW: 579.1 g/mol) and lipophilicity.
- Functional Impact : Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets in kinase targets.
Data Table: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, especially in the realm of oncology. This article delves into the compound's biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is essential for its biological activity. The presence of the 2,4-dimethylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : A derivative similar to this compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent antiproliferative effects compared to doxorubicin (IC50 = 9.20 µM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells through various pathways. Flow cytometric analysis revealed that it significantly activates apoptotic markers at low micromolar concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can drastically affect biological activity. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Methyl 2-[1-(2,4-dimethylphenyl)-... | 2.24 | A549 |
| Analog 1d | 1.74 | MCF-7 |
| Doxorubicin | 9.20 | A549 |
This table highlights the importance of specific substituents on the phenyl ring and their impact on anticancer efficacy .
Targeting EGFR
Methyl 2-[1-(2,4-dimethylphenyl)-... also acts as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. The design of these compounds aims to exploit the binding affinity to EGFR's ATP-binding site:
- Binding Interactions : Docking studies have shown that these compounds can form critical interactions with key residues in the EGFR active site .
Case Studies
Several case studies have been conducted to explore the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
-
Study on Apoptosis Induction :
- Objective : To evaluate the apoptosis-inducing capability of methyl 2-[1-(2,4-dimethylphenyl)-... in A549 cells.
- Findings : Significant upregulation of pro-apoptotic factors was observed alongside downregulation of anti-apoptotic proteins.
- In Vivo Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
